molecular formula C19H19ClN4O B5050357 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue B5050357
Poids moléculaire: 354.8 g/mol
Clé InChI: GDPWEXUIESHTHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic application in cancer treatment. CCT007093 belongs to the family of triazole-based compounds, which have been shown to possess anti-cancer properties.

Mécanisme D'action

1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Inhibition of CK2 by 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide leads to the disruption of these processes, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. It induces cell cycle arrest at the G2/M phase, which is associated with decreased cyclin B1 and increased p21 expression. 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide also induces apoptosis in cancer cells by activating caspase-3 and cleaving poly(ADP-ribose) polymerase (PARP). In addition, 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has several advantages as a research tool for studying CK2 inhibition in cancer cells. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to using 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments. It has been shown to have off-target effects on other kinases, such as PIM1 and DYRK1A. In addition, 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has poor pharmacokinetic properties, which may limit its use in animal models.

Orientations Futures

There are several future directions for research on 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and viral infections. Finally, the use of 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in combination with other anti-cancer agents is an area of active research, as it may enhance the efficacy of current cancer treatments.

Méthodes De Synthèse

The synthesis of 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzylamine with propargyl bromide to yield 1-(2-chlorobenzyl)-3-prop-2-ynylamine. The resulting compound is then reacted with 3-phenylpropylamine in the presence of copper(I) catalyst to form 1-(2-chlorobenzyl)-N-(3-phenylpropyl)prop-2-yn-1-amine. Finally, the propargyl group is converted into a triazole ring by reacting with sodium azide and copper(II) sulfate to yield 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide.

Applications De Recherche Scientifique

1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide targets the protein kinase CK2, which plays a critical role in cell proliferation and survival. Inhibition of CK2 by 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide leads to cell cycle arrest and apoptosis in cancer cells.

Propriétés

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-17-11-5-4-10-16(17)13-24-14-18(22-23-24)19(25)21-12-6-9-15-7-2-1-3-8-15/h1-5,7-8,10-11,14H,6,9,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPWEXUIESHTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.